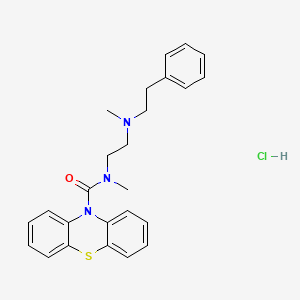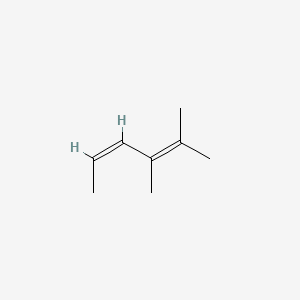
(Z)-2,4-Hexadiene, 2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,4-Hexadiene, 2,3-dimethyl- is an organic compound belonging to the class of alkenes. It is characterized by the presence of two double bonds and two methyl groups attached to the carbon chain. The compound’s structure is denoted by the (Z) configuration, indicating that the highest priority substituents on each end of the double bond are on the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-Hexadiene, 2,3-dimethyl- can be achieved through various methods, including:
Alkene Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. Catalysts such as Grubbs’ catalyst are commonly used.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions, leading to the formation of the desired diene.
Wittig Reaction: This reaction involves the use of phosphonium ylides to convert carbonyl compounds into alkenes, which can then be further modified to obtain the desired diene.
Industrial Production Methods
Industrial production of (Z)-2,4-Hexadiene, 2,3-dimethyl- typically involves large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can convert the diene into a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products
Epoxides: Formed through epoxidation reactions.
Diols: Produced via hydroxylation.
Halogenated Derivatives: Resulting from halogenation reactions.
Aplicaciones Científicas De Investigación
(Z)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-2,4-Hexadiene, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The double bonds in the compound can react with electrophiles, leading to the formation of addition products.
Radical Reactions: The compound can undergo radical reactions, forming new carbon-carbon bonds.
Catalytic Reactions: Catalysts can facilitate the transformation of the compound into various products through different reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-2-butene: Another diene with similar structural features but different reactivity.
2,4-Hexadiene: Lacks the methyl substituents, leading to different chemical properties.
2,3-Dimethyl-1,3-butadiene: A related diene with different double bond positions.
Uniqueness
(Z)-2,4-Hexadiene, 2,3-dimethyl- is unique due to its specific (Z) configuration and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
32461-38-4 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
(4Z)-2,3-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5- |
Clave InChI |
XPQJKTHTVOZXGD-WAYWQWQTSA-N |
SMILES isomérico |
C/C=C\C(=C(C)C)C |
SMILES canónico |
CC=CC(=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
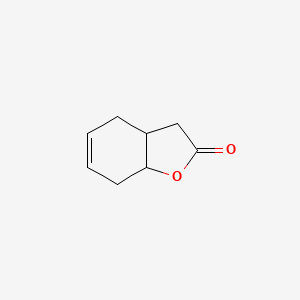
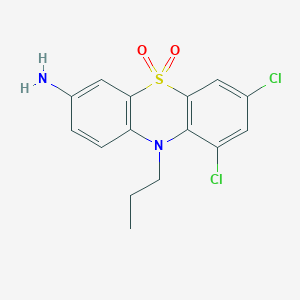
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
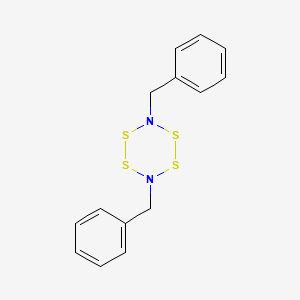

![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
